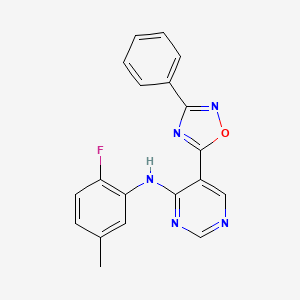

N-(2-fluoro-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(2-fluoro-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2-fluoro-5-methylphenyl substituent at the 4-position and a 3-phenyl-1,2,4-oxadiazole moiety at the 5-position of the pyrimidine core. The compound’s design integrates fluorine and oxadiazole groups, which are known to enhance metabolic stability and modulate electronic properties in drug discovery .

Properties

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c1-12-7-8-15(20)16(9-12)23-18-14(10-21-11-22-18)19-24-17(25-26-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUGACJOSYAOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluoro-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 304.33 g/mol

- CAS Number : Not specifically listed but can be derived from its chemical structure.

The presence of a fluorine atom and an oxadiazole moiety suggests potential interactions with biological targets that could lead to therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |

| 5c | PANC-1 | 1.20 | Inhibition of DNA replication machinery |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further investigation in cancer therapy .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : Similar oxadiazole derivatives have been shown to inhibit carbonic anhydrases (CAs), which are important in tumor growth and metastasis. Some derivatives demonstrated nanomolar inhibition potency against CA IX and CA II .

- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors such as p53 and caspase-3 .

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that oxadiazole derivatives may possess neuroprotective effects by acting as positive allosteric modulators of metabotropic glutamate receptors (mGluR). This mechanism could potentially enhance cognitive functions and offer therapeutic benefits in neurodegenerative diseases .

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various oxadiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited superior cytotoxicity against MCF-7 and U-937 cell lines compared to standard chemotherapeutic agents like doxorubicin .

Study 2: In Vivo Efficacy

An in vivo study conducted on mice models bearing tumor xenografts demonstrated that treatment with the compound led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

†Calculated from molecular formula (C21H17FN6O). ‡Calculated from evidence data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.